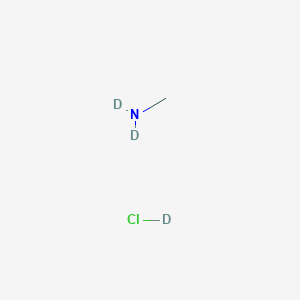

Methylamine-d2 deuteriochloride

説明

特性

IUPAC Name |

(2H)chlorane;N,N-dideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-ZRLBSURWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C.[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-52-3 | |

| Record name | Hydrochloric acid-d, compd. with methanamine-d2 (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Spectroscopic Characterization and Advanced Analytical Applications of Methylamine D2 Deuteriochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The introduction of deuterium (B1214612) into a molecule provides a unique spectroscopic handle, enabling specialized NMR experiments that offer insights unattainable with non-deuterated analogues.

Deuterium NMR (²H NMR) for Positional Isotopic Analysis

Deuterium (²H) NMR spectroscopy is a direct method for observing the presence and environment of deuterium atoms within a molecule. isotope.com Since the natural abundance of deuterium is very low (approximately 0.016%), ²H NMR spectra are typically recorded for isotopically enriched compounds, providing a clean background with signals only from the deuterated sites. isotope.com

In the case of Methylamine-d2 deuteriochloride (CH₃ND₂·DCl), the ²H NMR spectrum would primarily show a signal corresponding to the deuterium atoms attached to the nitrogen. The chemical shift of this signal is influenced by the electronic environment around the nitrogen atom. Due to the quadrupole moment of the deuterium nucleus (spin I=1), the signals in ²H NMR are generally broader than in proton NMR. docbrown.info The information obtained from ²H NMR is crucial for confirming the position and extent of deuteration in the molecule.

Illustrative ²H NMR Data for this compound:

| Deuterated Group | Expected Chemical Shift (δ) in ppm (Solvent: D₂O) | Signal Multiplicity |

| -ND₂- | ~ 7.0 - 8.0 | Broad singlet |

Note: This data is illustrative and based on typical chemical shifts for amine deuterons in an aqueous environment. Actual values can vary with concentration and pH.

Proton NMR (¹H NMR) for Residual Protium (B1232500) Detection and Quantification in Deuterated Methylamines

While ²H NMR confirms the presence of deuterium, ¹H NMR is essential for detecting and quantifying any residual non-deuterated sites (protium). pitt.edu For a highly deuterated compound like this compound (isotopic purity ≥98 atom % D), the ¹H NMR spectrum will show significantly attenuated signals for the N-H protons. sigmaaldrich.com The primary signals observed will be from the methyl (CH₃) group.

The presence of any residual N-H protons would appear as a signal in the ¹H NMR spectrum, and its integration relative to the known integral of the methyl protons can be used to precisely calculate the isotopic purity. For instance, in a partially deuterated sample, one might observe a small signal for the -NHD- group. The coupling between the proton and the adjacent deuterium (J-coupling) can sometimes be observed, resulting in a characteristic multiplet. pitt.edu

Illustrative ¹H NMR Data for this compound:

| Protiated Group | Expected Chemical Shift (δ) in ppm (Solvent: D₂O) | Signal Multiplicity | Coupling Constant (J) in Hz |

| CH₃- | ~ 2.59 | Singlet | N/A |

| Residual -NHD- | ~ 7.0 - 8.0 | Triplet (due to coupling with D) | ~ 1-2 Hz (¹JHD) |

Note: This data is illustrative. The predicted chemical shift for the methyl group in methylamine (B109427) in D₂O is approximately 2.59 ppm. hmdb.ca The observation and characteristics of the residual NHD signal depend on the isotopic purity and the spectrometer's sensitivity.

Applications in Structural Elucidation and Conformational Analysis of Labeled Compounds

Deuterium labeling, as in this compound, is a powerful technique for simplifying complex ¹H NMR spectra and aiding in structural elucidation. In larger molecules where signals may overlap, selective deuteration of specific sites can "erase" those signals from the ¹H NMR spectrum, allowing for unambiguous assignment of the remaining proton signals.

Furthermore, the introduction of deuterium can influence the relaxation properties of neighboring protons, which can be exploited in advanced NMR experiments like Nuclear Overhauser Effect (NOE) spectroscopy to study molecular conformation and intermolecular interactions. While this compound itself is a small molecule, it can be used as a building block to introduce a deuterated methylamine moiety into a larger molecule of interest, thereby facilitating its structural analysis.

Role as a Deuterated Standard or Reagent in NMR Studies for Signal Suppression

Deuterated compounds are widely used as solvents in NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals from the analyte. sigmaaldrich.com While this compound is not a typical NMR solvent, it can be used as a deuterated reagent or internal standard in specific NMR studies. For example, in studies of reactions involving methylamine, using the deuterated form can help in distinguishing the reactant from the product or in quantifying the extent of reaction without the interference of large proton signals from the reagent.

Another key application is in the study of labile protons, such as those in -OH or -NH groups. The addition of a deuterated compound with exchangeable deuterons (like the -ND₂·DCl group in this compound) to a sample can lead to the exchange of labile protons with deuterons. This exchange results in the disappearance of the corresponding proton signal from the ¹H NMR spectrum, a technique commonly used to confirm the identity of such peaks.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used for the identification and quantification of compounds. Deuterated molecules, including this compound, play a crucial role as internal standards in quantitative MS.

Utility of this compound as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample to correct for variations during sample processing and analysis. An ideal internal standard has physicochemical properties very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Deuterated compounds are considered the gold standard for use as internal standards in MS-based quantification because their chemical behavior is nearly identical to that of their non-deuterated counterparts. sigmaaldrich.com this compound can be used as an internal standard for the quantification of methylamine or other small molecules containing a methylamine group in complex matrices such as biological fluids.

The analyte and the deuterated internal standard co-elute during chromatography and experience similar ionization efficiency and fragmentation in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, compensating for any sample loss or matrix effects.

Illustrative Example of this compound as an Internal Standard:

Analyte: Methylamine Internal Standard: Methylamine-d2

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylamine (Analyte) | 32.05 | 15.02 |

| Methylamine-d2 (Internal Standard) | 34.06 | 15.02 |

Note: This data is illustrative and represents a possible fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment. The precursor ion corresponds to the protonated molecule [M+H]⁺, and the product ion is a characteristic fragment. The specific ions monitored would be optimized based on the instrumentation and experimental conditions.

Isotope Labeling for Relative and Absolute Quantification of Amine-Containing Analytes

Isotope labeling is a powerful technique in analytical chemistry that involves the use of isotopically enriched compounds as internal standards for the precise quantification of analytes. In mass spectrometry-based analysis, the co-elution of a labeled internal standard with its unlabeled analyte counterpart allows for accurate quantification, as any variations in sample preparation or instrument response affect both species equally.

This compound can serve as a derivatizing agent in a chemical labeling strategy for the quantification of amine-containing analytes. In this approach, the amine-containing analytes in a sample are reacted with unlabeled methylamine, while a known amount of the same analytes is spiked with this compound to generate a labeled internal standard. The mass difference between the unlabeled and labeled derivatives allows for their simultaneous detection and quantification by mass spectrometry.

The principle of this method is analogous to other established isotope-labeling techniques used in quantitative proteomics and metabolomics. For instance, isobaric tags like Tandem Mass Tags (TMT) and DiLeu have been employed for the relative and absolute quantification of amine-containing metabolites. nih.govnih.gov These reagents react with primary and secondary amines, introducing a specific mass tag that can be fragmented in the mass spectrometer to produce reporter ions, the intensities of which are proportional to the abundance of the original analyte. Similarly, derivatization agents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent are used to enhance the chromatographic separation and mass spectrometric detection of amine-containing compounds. nih.gov

While specific applications of this compound as a labeling agent for quantification are not extensively documented in readily available literature, its chemical properties make it a suitable candidate for such applications. The presence of the deuterated amino group allows for the introduction of a stable isotope tag onto amine-reactive metabolites, enabling their accurate quantification in complex biological matrices.

Application in Chemical Isotope Labeling (CIL) for Metabolomics Profiling

Chemical Isotope Labeling (CIL) is a specialized area of metabolomics that utilizes isotopically labeled reagents to derivatize specific functional groups within a class of metabolites. This strategy enhances the analytical performance by improving chromatographic resolution, increasing ionization efficiency, and enabling accurate quantification.

The profiling of the amine submetabolome is a crucial aspect of metabolomics, as this group of compounds includes essential amino acids, neurotransmitters, and biogenic amines. Derivatization with isotopic labels is a common strategy to overcome the challenges associated with the analysis of these often polar and low-abundance molecules.

This compound can, in principle, be used in CIL workflows for the comprehensive profiling of amine-containing metabolites. The derivatization of a sample with unlabeled methylamine and a reference or pooled sample with this compound would allow for the relative quantification of all reactive amines in the samples when analyzed by LC-MS. The resulting data would highlight changes in the amine metabolome across different experimental conditions.

Numerous CIL strategies for amine metabolomics have been developed using various labeling reagents. For example, a 12-plex isobaric labeling strategy using DiLeu tags has been successfully applied to the urinary amine metabolome. Another approach combines amine metabolomics and quantitative proteomics using derivatization with isobaric tags, demonstrating the versatility of CIL in systems biology. nih.gov Furthermore, a comparative study of five different amine-derivatization methods highlighted the strengths of various reagents for metabolite analysis by LC-MS/MS, providing a toolbox for researchers to choose the most appropriate method for their specific analytical needs. nih.gov

The application of this compound in a CIL workflow would follow the established principles of these methods. Its use would be particularly advantageous in studies where the introduction of a minimal, stable isotopic tag is desired to minimize potential chromatographic shifts between the labeled and unlabeled analytes. The synthesis of deuterated methylamine has been reported, indicating its availability for such applications in the synthesis of deuterated drugs and potentially as a labeling reagent in metabolomics research. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. These techniques are highly sensitive to isotopic substitution, making them powerful tools for the characterization of deuterated molecules like this compound.

Infrared (IR) Spectroscopy Analysis of Deuterated Methylamine Derivatives

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium leads to significant shifts in the vibrational frequencies of the N-D and C-D bonds compared to their N-H and C-H counterparts. These shifts are predictable and can be used to confirm the identity and purity of the deuterated compound.

The IR spectrum of methylamine and its deuterated derivatives has been the subject of several studies. In a study on the photochemistry of methylamine in solid parahydrogen, FTIR spectroscopy was used to monitor the decomposition of the molecule. nih.gov The vibrational spectra of small methylamine clusters have also been investigated using ab initio anharmonic approaches, providing insights into the complex features of the CH₃ and NH₂ groups. rsc.org

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the CH₃, ND₂, and DCl components. The N-D stretching vibrations are expected to appear at lower wavenumbers compared to the N-H stretching vibrations in the non-deuterated compound due to the heavier mass of deuterium. Similarly, the bending and rocking modes of the ND₂ group will also be shifted.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch | 2800-3000 |

| N-D Stretch | 2300-2500 |

| CH₃ Deformation | 1400-1500 |

| ND₂ Scissoring | 1100-1200 |

| C-N Stretch | 1000-1100 |

| CH₃ Rock | 800-900 |

| ND₂ Wagging | 600-700 |

| This table is illustrative and based on general regions for these vibrations in deuterated amines. |

Raman Spectroscopy Investigations into Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be active in one technique but not the other. This complementarity provides a more complete picture of the vibrational landscape of a molecule.

The Raman spectra of methylamine and its deuterium derivatives in condensed phases have been investigated, providing valuable data on their vibrational modes. nasa.gov Similar to IR spectroscopy, the Raman spectrum of this compound will be characterized by shifts in the vibrational frequencies upon deuteration.

The symmetric N-D stretching vibration, for instance, is typically strong in the Raman spectrum of deuterated amines. The C-N stretching vibration is also expected to be a prominent feature. By comparing the Raman and IR spectra, a comprehensive vibrational assignment can be made, aiding in the structural elucidation of the molecule.

The following table summarizes the expected Raman active modes for this compound and their approximate spectral regions.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Symmetric/Asymmetric Stretch | 2800-3000 |

| N-D Symmetric/Asymmetric Stretch | 2300-2500 |

| CH₃ Deformation | 1400-1500 |

| ND₂ Scissoring | 1100-1200 |

| C-N Stretch | 1000-1100 |

| CH₃ Rock | 800-900 |

| ND₂ Wagging/Twisting | 500-700 |

| This table is illustrative and based on general regions for these vibrations in deuterated amines. |

The detailed analysis of the IR and Raman spectra of this compound, supported by computational studies, can provide a complete and unambiguous assignment of its vibrational modes, further solidifying its role as a well-characterized tool for advanced analytical applications. researchgate.net

Mechanistic Investigations and Kinetic Isotope Effects Utilizing Methylamine D2 Deuteriochloride

Fundamental Principles of Kinetic Isotope Effects (KIE) in Deuterated Systems

The kinetic isotope effect is the change in the rate of a chemical reaction upon replacing an atom in a reactant with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). The magnitude of the KIE is directly related to the percentage change in mass; the doubling of mass when replacing hydrogen with deuterium (B1214612) results in some of the largest and most readily observable KIEs. libretexts.org

The underlying principle of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state where the bond is cleaved, resulting in a slower reaction rate for the deuterated compound. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu In such cases, the kH/kD ratio is typically greater than 1, which is referred to as a "normal" KIE. For C-H bond cleavage, these values are often in the range of 1 to 8. libretexts.org

The magnitude of the primary KIE depends on the nature of the transition state. A symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, typically exhibits the largest KIE. Asymmetrical transition states, resembling either the reactants or the products, result in smaller KIEs. princeton.edu Therefore, the experimental value of a primary KIE can provide detailed information about the geometry of the transition state in the reaction's slowest step. princeton.edu

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the reaction. wikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from approximately 0.7 to 1.5. wikipedia.orgprinceton.edu Despite their smaller magnitude, SKIEs are crucial for elucidating reaction mechanisms. wikipedia.org

SKIEs are categorized based on the position of the isotope relative to the reaction center.

α-Secondary KIEs: Occur when the isotope is on the α-carbon (the carbon atom bearing the leaving group or undergoing a change in hybridization). These effects arise from changes in the vibrational frequencies of C-H/C-D bending modes as the hybridization of the carbon atom changes between the reactant and the transition state. For example, a change from sp3 to sp2 hybridization during a reaction typically results in a normal KIE (kH/kD ≈ 1.1–1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD ≈ 0.8–0.9). wikipedia.org

β-Secondary KIEs: Involve isotopic substitution at the β-position. These effects are often attributed to hyperconjugation, where the C-H or C-D bond's electrons help to stabilize an adjacent developing positive charge or empty p-orbital in the transition state. Since C-H bonds are better hyperconjugative donors than C-D bonds, a normal KIE (kH/kD > 1) is typically observed.

Elucidation of Reaction Pathways and Rate-Determining Steps using Deuterium Labeling

Deuterium labeling with compounds like Methylamine-d2 deuteriochloride is a fundamental technique for distinguishing between proposed reaction mechanisms. By measuring the KIE, chemists can determine whether a specific C-H bond is broken in the rate-determining step. princeton.edu

A classic example is distinguishing between E1 and E2 elimination reactions. In an E2 elimination, a C-H bond on the carbon adjacent to the leaving group is broken in the single, concerted rate-determining step. Substituting this hydrogen with deuterium will result in a large primary KIE (e.g., kH/kD = 6.7). In contrast, the E1 mechanism involves an initial, slow step where the leaving group departs to form a carbocation intermediate, without the breaking of a C-H bond. The C-H bond is broken in a subsequent, fast step. Therefore, deuterating this position in an E1 reaction produces only a small secondary KIE (e.g., kH/kD ≈ 1.4), indicating the C-H bond is not broken in the rate-limiting step. princeton.edu This allows for a clear mechanistic assignment based on the magnitude of the observed KIE.

Studies on Enzyme-Catalyzed Reactions and Biomolecular Interactions

Kinetic isotope effects are extensively used to probe the mechanisms of enzyme-catalyzed reactions. The use of deuterated substrates like deuterated methylamine (B109427) helps to identify rate-limiting steps and understand the transition states of enzymatic transformations. nih.govnih.gov

One significant study investigated the reaction of the quinoprotein methylamine dehydrogenase with deuterated methylamine (CD3NH2). nih.gov The research revealed substantial deuterium kinetic isotope effects at different stages of the reaction, providing clear evidence for the proposed mechanism.

| Kinetic Step | Observed Deuterium KIE (kH/kD) | Interpretation |

| Formation of Iminoquinone Intermediate | 4.2 | Indicates a significant isotope effect on the formation of the initial enzyme-substrate complex. nih.gov |

| Dissociation of Iminoquinone Intermediate | 3.8 | Shows an isotope effect on the reverse step of intermediate formation. nih.gov |

| Hydrogen Abstraction Step | 17.2 | A very large KIE, suggesting this proton transfer is the rate-limiting step and may involve quantum mechanical tunneling. nih.gov |

| Steady-State Reaction | 3.0 | The overall observed effect under continuous turnover conditions. nih.gov |

This large KIE of 17.2 for the hydrogen abstraction step is particularly noteworthy. Values significantly larger than the semi-classical limit of ~7 often suggest that quantum tunneling is a major contributor to the hydrogen transfer, a phenomenon where the proton passes through the activation barrier rather than going over it. nih.gov

Furthermore, studies on sympathomimetic amines have shown that replacing α-hydrogens with deuterium can intensify their physiological effects. This is attributed to a KIE at the level of monoamine oxidase, an enzyme responsible for metabolizing these amines. The slower rate of C-D bond cleavage by the enzyme leads to a longer lifetime for the deuterated amine at the effector site, enhancing its activity. nih.gov

Influence of Deuterium Substitution on Intramolecular and Intermolecular Reaction Kinetics

The substitution of hydrogen with deuterium can influence the rates of both intramolecular and intermolecular reactions. In intermolecular reactions, such as the Menschutkin reaction between methyl iodide and various amines, deuterium substitution has been shown to alter reaction rates. Studies on the reaction with deuterated methyl iodide revealed small, secondary kinetic isotope effects, providing insights into the structure of the transition state. documentsdelivered.com

Deuterium labeling can also be used to suppress undesired reaction pathways. If a molecule has multiple potential reaction sites, introducing deuterium at one site can slow down the reaction at that position due to the primary KIE. This can effectively redirect the reaction to proceed through an alternative, desired pathway, thereby increasing the yield of the target product. chem-station.comprinceton.edu

In the context of intermolecular interactions, H/D exchange studies using deuterated solvents like D₂O are common. nih.gov For a molecule like this compound, the deuterium atoms on the nitrogen are labile and can exchange with protons from the solvent. This exchange can be tracked to understand solvent effects and the dynamics of proton transfer in solution. libretexts.org The equilibrium of this exchange is itself subject to a thermodynamic isotope effect, where deuterium will preferentially accumulate in the position with the stronger bond (lower zero-point energy). princeton.edu

Synthetic Utility and Precursor Applications of Methylamine D2 Deuteriochloride

Role as a Deuterated Building Block in Complex Organic Synthesis

Methylamine-d2 deuteriochloride serves as a fundamental deuterated building block, providing a reliable method for introducing a deuterated methylamino moiety into a target molecule. researchgate.netsemanticscholar.orgresearchgate.net In synthetic chemistry, building blocks are foundational molecular fragments that are incorporated into a larger, more complex structure. The strategic use of deuterated building blocks like this compound is a key tactic in the synthesis of stable isotope-labeled (SIL) compounds. symeres.comenamine.net

The primary motivation for using such a building block is to leverage the deuterium (B1214612) kinetic isotope effect (KIE). symeres.com The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond can proceed at a slower rate. In the context of medicinal chemistry, if an N-methyl group is a site of metabolic degradation (N-demethylation) by enzymes in the body, replacing the hydrogen atoms with deuterium can slow this process down. semanticscholar.org This can lead to improved pharmacokinetic profiles, such as a longer drug half-life and reduced formation of certain metabolites. semanticscholar.orgsymeres.com

This compound is therefore a valuable synthon for chemists aiming to precisely install a deuterated N-methyl group. Its use avoids the often difficult and non-selective processes of direct hydrogen-deuterium exchange on a final, complex molecule. acs.org Instead, the deuterated fragment is carried through a synthetic sequence, ensuring the isotopic label is retained at the desired position.

Preparation of Downstream Deuterated Derivatives and Functionalized Molecules

The hydrochloride salt form of this compound renders it stable and easy to handle. For synthetic transformations, it is typically converted to its free base, N-deuteromethylamine (CH₃ND₂), often in situ, by treatment with a non-aqueous base. This free amine is a potent nucleophile and can be used to prepare a wide array of downstream deuterated derivatives.

Common synthetic applications include:

Nucleophilic Substitution: The free amine can react with various electrophiles, such as alkyl halides or epoxides, to form deuterated secondary amines. This is a standard method for attaching the deuterated methylamino group to a larger molecular scaffold.

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another efficient route to deuterated secondary and tertiary amines.

Amide Formation: Acylation with acid chlorides or activated carboxylic acids yields deuterated amides, which are key functional groups in many biologically active molecules.

The table below illustrates some of these general transformations.

| Reaction Type | Reactants | Product Type | Significance |

| Nucleophilic Substitution | CH₃ND₂ + R-X (Alkyl Halide) | R-N(D)CH₃ (Deuterated Secondary Amine) | Direct formation of a deuterated amine bond, crucial for building complex amines. |

| Reductive Amination | CH₃ND₂ + R-CHO (Aldehyde) + Reducing Agent | R-CH₂-N(D)CH₃ (Deuterated Secondary Amine) | A versatile method for creating deuterated amines from carbonyl compounds. |

| Acylation | CH₃ND₂ + R-COCl (Acid Chloride) | R-C(O)-N(D)CH₃ (Deuterated Amide) | Forms a stable, deuterated amide linkage present in many pharmaceuticals. |

These reactions demonstrate the versatility of this compound as a precursor for introducing a deuterated functional group into a wide range of organic molecules.

Applications in the Synthesis of Isotopically Labeled Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The use of this compound and related deuterated methylamines is a significant strategy in the development of new therapeutics and specialized agrochemicals. researchgate.netgoogle.com

Active Pharmaceutical Ingredients (APIs): The primary application in the pharmaceutical sector is the synthesis of "deuterated drugs," where strategic deuterium substitution enhances the metabolic profile of an existing or novel API. semanticscholar.orgresearchgate.net By slowing down metabolic pathways like N-demethylation, deuteration can lead to lower required doses, reduced patient-to-patient variability, and a decrease in potentially toxic or less active metabolites. semanticscholar.org

Research has highlighted that intermediates like deuterated methylamine (B109427) play a significant role in the preparation of next-generation drugs. semanticscholar.orgresearchgate.net

BMS-986165: This inhibitor of tyrosine kinase 2 (TYK2) is an example where deuteration of an N-methyl group was shown to suppress the N-demethylation metabolic pathway, slowing the generation of a less selective metabolite. semanticscholar.org

Donafinil: This compound, developed from Sorafenib, also incorporates a deuterated methyl group, demonstrating the application of this design strategy in oncology. semanticscholar.org

In the synthesis of such APIs, this compound would serve as the key raw material to introduce the critical deuterated N-methylamino group onto the core structure of the drug molecule.

Agrochemicals: In the field of agriculture, stable isotope-labeled compounds are essential tools. symeres.com They are used as internal standards for highly sensitive and accurate quantification of pesticides and herbicides in environmental and food samples via isotope dilution mass spectrometry. researchgate.netnih.gov Furthermore, labeled agrochemicals are used in metabolism, distribution, and environmental fate studies to track how a compound behaves and breaks down in soil, water, and biological systems. symeres.comizotop.hu The synthesis of a deuterated version of a pesticide using this compound allows researchers to precisely monitor its presence and transformation, aiding in regulatory approval and environmental impact assessment.

Applications in Advanced Research Fields Involving Methylamine D2 Deuteriochloride

Environmental Tracing and Pollutant Fate Studies Utilizing Deuterated Compounds

The use of stable isotope-labeled compounds is a powerful technique for tracing the pathways and understanding the ultimate fate of pollutants in the environment. researchgate.net Deuterated compounds, including derivatives of simple amines, can be introduced into a system (such as soil or water) to track their movement, degradation, and transformation without altering the chemical behavior of the parent compound significantly. researchgate.netyoutube.com These labeled molecules act as tracers that can be distinguished from their naturally occurring, non-deuterated counterparts by mass spectrometry. youtube.com

This methodology allows researchers to follow a pollutant through various environmental compartments—soil, water, and air—and to identify breakdown products. researchgate.netresearchgate.net For instance, a deuterated compound can help determine how quickly a substance biodegrades, whether it is taken up by plants, or how it leaches through soil into groundwater systems. researchgate.net While specific studies extensively detailing Methylamine-d2 deuteriochloride for environmental tracing are not prominent, the principles are well-established with other deuterated organic molecules. The stability of the carbon-deuterium bond makes such tracers robust for long-term studies of pollutant distribution and persistence. nih.gov

Biochemical Pathway Elucidation through Isotopic Tracing

Isotopic tracing is a cornerstone of modern biochemistry, enabling researchers to map complex metabolic networks and quantify dynamic processes within living organisms.

Stable isotope-labeled molecules like deuterated methylamine (B109427) derivatives are instrumental in pharmacokinetic and metabolic studies. nih.gov By substituting hydrogen with deuterium (B1214612), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound. The deuterium label acts as a silent reporter, allowing the molecule and its metabolites to be clearly identified by mass spectrometry against a complex biological background. nih.gov

A study on the toxicokinetics of monomethylamine in rats demonstrated the profound effect of deuteration. nih.gov When a deuterated analogue of methylamine was administered, its elimination from the body was significantly slower than the non-deuterated form. nih.gov This phenomenon, known as the kinetic isotope effect, occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, often slowing the rate of metabolic reactions that involve breaking this bond. nih.gov Such studies provide critical insights into how the body processes specific chemical structures.

Table 1: Comparative Toxicokinetics of Monomethylamine and its Deuterated Analogue in Rats This table summarizes the kinetic parameters following administration of standard monomethylamine and its deuterated structural analogue, highlighting the isotopic effect on its metabolic fate. Data sourced from a study on single-dose toxicokinetics. nih.gov

| Parameter | Monomethylamine | Deuterated Monomethylamine | Isotope Effect (Ratio) |

| Terminal Half-Life | 19.1 +/- 1.3 min | Slower Elimination | 1.9 |

| Systemic Blood Clearance | 53.4 +/- 3.5 ml/min/kg | Slower Clearance | 2.2 |

| Systemic Bioavailability | 69 +/- 3% | Higher Bioavailability | 1.8 |

| Unchanged in Urine | Standard Amount | 5 times greater | N/A |

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, quantitative analysis is crucial for understanding cellular function and disease states. nih.gov Stable isotope labeling is a key strategy for achieving accurate quantification. thermofisher.com Deuterated compounds, such as Methylamine-d3 Hydrochloride, are used as internal standards in mass spectrometry-based analyses. isotope.comisotope.com

The general workflow involves adding a known amount of the heavy, isotope-labeled standard (e.g., this compound) to a biological sample. thermofisher.com The unlabeled (light) and labeled (heavy) versions of the molecule are chemically identical and thus behave the same way during sample preparation and analysis. youtube.com By comparing the mass spectrometer signal intensity of the naturally occurring metabolite to its co-eluting labeled standard, researchers can calculate the absolute or relative quantity of the target molecule with high precision and accuracy. nih.govthermofisher.com This approach corrects for sample loss during preparation and variations in instrument response, which are significant challenges in quantitative studies. youtube.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and methods using isotope-coded affinity tags (ICATs) rely on these principles to compare protein abundance between different cell populations. nih.govnih.gov

Computational and Theoretical Perspectives on Methylamine D2 Deuteriochloride Systems

Quantum Chemical Calculations for Vibrational Frequencies and Zero-Point Energies

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects molecular properties. Replacing hydrogen with its heavier isotope, deuterium (B1214612), leads to notable changes in vibrational frequencies and zero-point energies (ZPEs), which can be accurately predicted using these methods.

The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the force constants of its chemical bonds. Because deuterium is approximately twice as heavy as protium (B1232500) (¹H), the vibrational frequencies of bonds involving deuterium (e.g., N-D) are lower than their corresponding N-H counterparts. This phenomenon can be modeled using quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations. nih.gov For instance, calculations on similar molecules have shown that N-H stretching vibrations are predicted at higher frequencies compared to N-D stretches. The ZPE, which is the lowest possible energy that a quantum mechanical system may have, is directly related to these vibrational frequencies. Specifically, the ZPE is the sum of the energies of all vibrational modes, each contributing (1/2)hν, where h is Planck's constant and ν is the vibrational frequency.

Due to the lower vibrational frequencies of deuterated bonds, the ZPE of a deuterated molecule like Methylamine-d2 deuteriochloride is lower than that of its non-deuterated counterpart. This difference in ZPE is a cornerstone for explaining the kinetic isotope effect.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) for H-species | Predicted Frequency Range (cm⁻¹) for D-species |

| N-H Stretch | 3300 - 3500 | N/A |

| N-D Stretch | N/A | ~2400 - 2600 |

| C-H Stretch | 2800 - 3000 | 2800 - 3000 |

| NH₂ Scissoring | 1590 - 1650 | N/A |

| ND₂ Scissoring | N/A | ~1180 - 1250 |

Table 1: A comparative table of typical vibrational frequencies for protic and deuterated amine functional groups. The exact frequencies for this compound would require specific calculations, but this table illustrates the general isotopic shift.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Theoretical calculations are crucial for predicting and interpreting KIEs, providing deep insights into reaction mechanisms and the nature of transition states. nih.gov The KIE is primarily a consequence of the ZPE difference between the reactant and the transition state.

In a reaction where a bond to a hydrogen/deuterium atom is broken in the rate-determining step (a primary KIE), the vibrational mode corresponding to that bond is absent in the transition state. Since the ZPE difference between the C-H and C-D bond is lost in the transition state, the activation energy for the deuterated reactant is higher, leading to a slower reaction rate (kH/kD > 1).

Computational models, often employing DFT, can calculate the geometries and vibrational frequencies of both the ground state reactants and the transition state. From these calculations, the ZPEs can be determined, and the KIE can be estimated using the Bigeleisen equation or by direct calculation of the activation energies. rsc.org For example, in the oxidation of methylamine (B109427) catalyzed by methylamine dehydrogenase, a significant KIE was observed and evaluated using a wave function propagation approach, highlighting the role of proton transfer in the reaction mechanism. conicet.gov.ar Theoretical KIEs can distinguish between different proposed mechanisms, such as Sₙ1 and Sₙ2 reactions, where the magnitude of the secondary KIE can be a clear indicator. wikipedia.org

| Reaction Type | Bond Change at Isotopic Center in Transition State | Typical Theoretical kH/kD |

| Primary KIE | Bond is broken/formed | 2 - 8 |

| Secondary α-KIE (sp³ → sp²) | Hybridization change, bond not broken | 1.1 - 1.25 |

| Secondary α-KIE (sp² → sp³) | Hybridization change, bond not broken | 0.9 - 1.0 |

| Inverse KIE | Bond becomes stiffer | < 1 |

Table 2: Theoretical predictions for kinetic isotope effects based on the nature of the transition state. These values provide a framework for interpreting experimental results for reactions involving this compound.

Molecular Dynamics Simulations of Deuterated Amine Interactions and Solvation

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For deuterated amines like this compound, MD simulations are invaluable for understanding their interactions with surrounding molecules, particularly solvents, and how deuteration affects these dynamics. researchgate.net

Studies have shown that deuteration can lead to subtle but significant changes in intermolecular interactions. For instance, hydrogen bonds involving deuterium (D-bonds) are often considered slightly stronger and more stable than those involving protium (H-bonds). nih.gov MD simulations can quantify these differences by analyzing parameters such as bond lengths, bond angles, and residence times of solvent molecules around the solute.

In simulations of deuterated amines in water, researchers can track the formation and breaking of hydrogen/deuterium bonds between the amine's N-D groups and water molecules. researchgate.net These simulations have revealed that deuteration can affect the structure and dynamics of the solvation shell. mdpi.com For example, classical MD simulations that incorporate nuclear quantum effects have shown that proteins and biomembranes tend to become slightly more compact and rigid in heavy water (D₂O) compared to light water (H₂O), a phenomenon attributed to stronger hydrogen bonding in the deuterated solvent. nih.gov Similar effects would be expected for the solvation of this compound, influencing its solubility and transport properties.

| Property | Effect of Deuteration (D₂O vs H₂O) | Computational Observation from MD Simulations |

| Hydrogen Bond Strength | Generally stronger | Longer residence time of D₂O around solute |

| Molecular Compactness | Increased | Decrease in radius of gyration for biomolecules nih.gov |

| Solvent Structure | More ordered | Sharper radial distribution functions |

| Dynamics | Slower | Reduced diffusion coefficients |

Table 3: Summary of observed effects of deuteration on molecular and solvent properties as studied by Molecular Dynamics simulations.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity of Deuterium Systems

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in chemistry for investigating the electronic structure and properties of molecules. pnnl.gov It is particularly useful for studying deuterium-containing systems like this compound because it can accurately predict a wide range of properties at a manageable computational cost. rdd.edu.iq

DFT calculations can be used to determine optimized molecular geometries, electronic charge distributions, dipole moments, and molecular orbitals (HOMO/LUMO). These properties are fundamental to understanding a molecule's stability and reactivity. For instance, a DFT study on methylamine-CO₂-water clusters provided evidence for the barrier-free formation of a zwitterion, a key insight into its reactivity in specific environments. rsc.org

Furthermore, DFT is extensively used to map out potential energy surfaces for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate reaction pathways and predict activation barriers. acs.org This is critical for understanding the reactivity of deuterated compounds. For example, DFT has been employed to study the formation and diffusion energies of hydrogen and deuterium in metal systems, revealing that the energies in intermetallic compounds are higher than in pure metals. pnnl.govresearchgate.net Time-dependent DFT (TD-DFT) can also be used to study the dynamic properties of deuterium systems. researchgate.net These computational approaches provide atomic-level insights that are essential for designing new materials and understanding complex chemical processes involving deuterated species.

Conclusion and Future Research Directions

Summary of Key Research Contributions of Methylamine-d2 Deuteriochloride

This compound (CH₃ND₂·DCl) serves as a crucial isotopically labeled building block in organic synthesis. chemicalbook.comsigmaaldrich.com Its primary contribution to research lies in its application for introducing a deuterated methylamino group into a target molecule. This process is of significant importance in various scientific fields, particularly in medicinal chemistry and drug discovery. The incorporation of deuterium (B1214612) in place of hydrogen can profoundly alter the properties of a molecule. unibestpharm.com

One of the most significant applications of deuteration is to enhance the metabolic stability of drug candidates. semanticscholar.org By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down metabolic processes mediated by enzymes like the cytochrome P450 family. unibestpharm.com This "kinetic isotope effect" can lead to a longer drug half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of reactive or toxic metabolites. uniupo.it this compound is a key intermediate in the synthesis of such deuterated pharmaceuticals. semanticscholar.orgresearchgate.net

Furthermore, deuterated compounds, including those synthesized using this compound, are invaluable tools in pharmacokinetic and pharmacodynamic studies. nih.govnih.gov They are used to investigate drug absorption, distribution, metabolism, and excretion (ADME) pathways. nih.govacs.org By using the deuterated version of a drug as an internal standard in mass spectrometry-based bioanalysis, researchers can achieve highly accurate quantification of the non-deuterated drug in biological samples. nih.gov This stable-isotope-labeled internal standard (SIL-IS) approach is a gold standard in clinical and preclinical drug development.

In mechanistic studies, the specific placement of deuterium atoms allows researchers to probe reaction mechanisms. The kinetic isotope effect can provide evidence for bond-breaking steps involving that specific hydrogen position, offering insights into enzymatic catalysis and chemical reaction pathways. researchgate.net

Emerging Methodologies in Deuterium Labeling and Synthesis

The field of deuterium labeling is continuously evolving, with new methodologies emerging to provide more efficient, selective, and practical ways to introduce deuterium into organic molecules. acs.org While traditional methods often rely on the use of pre-labeled starting materials, which can involve lengthy synthetic sequences, modern approaches focus on late-stage deuteration. acs.orgresearchgate.net

Recent advances include:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a powerful strategy for the direct replacement of C-H bonds with C-D bonds in complex molecules. acs.orgresearchgate.net Transition metal catalysts, particularly those based on iridium, have shown remarkable activity and selectivity in HIE reactions, allowing for the deuteration of molecules at a late stage of synthesis. researchgate.netyoutube.com This approach is highly desirable as it minimizes the need for de novo synthesis of labeled compounds. acs.org

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrocatalysis are emerging as green and efficient methods for deuterium incorporation. researchgate.netyoutube.com These techniques can often use readily available and inexpensive deuterium sources like deuterated water (D₂O) and can be performed under mild reaction conditions, avoiding the need for harsh reagents. researchgate.net

Flow Chemistry: The use of continuous-flow reactors for deuteration reactions is gaining traction. Flow chemistry can offer better control over reaction parameters, improved safety, and the potential for scalability, making the production of deuterated compounds more efficient.

Novel Deuterating Reagents: Researchers are continuously developing new reagents that can deliver deuterium to specific functional groups with high selectivity. This expands the toolkit available to synthetic chemists for creating precisely labeled molecules.

These emerging methodologies are making the synthesis of deuterated compounds like those derived from this compound more accessible and versatile, thereby broadening their potential applications. nih.govacs.org

Potential New Research Avenues and Untapped Applications for this compound and Related Isotopic Analogs

The unique properties conferred by deuterium labeling open up numerous possibilities for future research and applications for this compound and other isotopic analogs.

Development of Next-Generation Deuterated Drugs: The success of the first FDA-approved deuterated drugs, such as deutetrabenazine and deucravacitinib, has paved the way for more extensive exploration of deuteration in drug design. nih.gov this compound will likely be a valuable precursor for creating novel deuterated drug candidates across various therapeutic areas. The focus is shifting from simply creating deuterated versions of existing drugs (a "deuterium switch") to incorporating deuterium de novo during the drug discovery process to optimize pharmacokinetic profiles from the outset. unibestpharm.comnih.gov

Probing Enzyme Mechanisms: The kinetic isotope effect is a powerful tool for elucidating the mechanisms of enzymatic reactions. By synthesizing substrates with deuterium labels at specific positions using reagents like this compound, researchers can gain deeper insights into enzyme-substrate interactions and catalytic processes. This knowledge is fundamental to understanding biology and for the rational design of enzyme inhibitors.

Applications in Materials Science: The incorporation of deuterium can influence the properties of organic materials. For instance, in organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium can increase the stability and efficiency of the devices by suppressing non-radiative decay pathways. While not a direct application of this compound itself, the principles of deuteration it enables are relevant to this field. researchgate.net

Advanced Analytical Standards: As analytical techniques become more sensitive, the demand for high-purity, precisely labeled internal standards will continue to grow. This compound will remain a key starting material for the synthesis of these essential analytical tools, ensuring the accuracy and reliability of quantitative studies in proteomics, metabolomics, and environmental analysis.

Neutron Scattering Studies: Deuterium has different neutron scattering properties compared to hydrogen. This makes deuterated molecules valuable probes in neutron scattering experiments, which can provide detailed information about the structure and dynamics of materials at the atomic and molecular level.

Q & A

Q. What are the key considerations for synthesizing Methylamine-d2 deuteriochloride with high isotopic purity?

- Methodological Answer : Synthesis requires deuteration of methylamine precursors followed by HCl quenching. Use (CD₃)₂NH (deuterated dimethylamine) as the starting material, ensuring isotopic purity ≥98% (as per reagent standards) . Monitor deuteration efficiency via ¹H-NMR to confirm replacement of protons with deuterium at amine sites . Purify the final product via recrystallization in anhydrous ethanol to minimize isotopic dilution .

Q. How can researchers characterize the isotopic purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- ¹H/²H-NMR : To quantify deuterium incorporation (e.g., absence of ¹H signals at δ ~2.7 ppm for -NH groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 85.1 (C²H₆D₂N·Cl⁻) and isotopic distribution patterns .

- Elemental Analysis : Validate stoichiometry (C: 14.1%, H/D: 5.3%, N: 14.8%, Cl: 30.0%) .

Q. What are the best practices for handling and storing this compound in experimental settings?

- Methodological Answer :

- Storage : Keep in sealed, moisture-free containers under inert gas (N₂/Ar) at 2–8°C to prevent isotopic exchange or degradation .

- Handling : Use gloveboxes for weighing to avoid atmospheric moisture. For waste disposal, segregate deuterated byproducts and consult certified waste management protocols .

Advanced Research Questions

Q. How does isotopic substitution (H→D) in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The kinetic isotope effect (KIE) reduces reaction rates due to stronger C-D bonds. For example, in SN2 reactions, deuterated amines exhibit ~2–3× slower kinetics compared to non-deuterated analogs. Quantify KIE using competitive experiments with non-deuterated controls under identical conditions (e.g., DMSO solvent, 25°C) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ ~2.7 vs. 3.1 ppm for -ND₂) may arise from solvent polarity or hydration. Standardize protocols by:

Q. What role does this compound play in mechanistic studies of enzyme-catalyzed reactions?

Q. How can researchers validate the use of this compound in quantitative metabolic flux analysis?

Q. What experimental designs mitigate isotopic scrambling during the use of this compound in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。